2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methylphenol
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Overview
Description
2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methylphenol is a complex organic compound with a unique structure that includes a brominated benzodioxin ring, a pyrazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methylphenol typically involves multiple steps, starting with the preparation of the benzodioxin ring, followed by the formation of the pyrazole ring, and finally the attachment of the phenol group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards .
Chemical Reactions Analysis
Types of Reactions
2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or hydroxide ions. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can result in various substituted derivatives .
Scientific Research Applications
2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-1H-pyrazol-3-yl]-5-methoxyphenol: Similar structure but with a methoxy group instead of a methyl group.
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone: Contains a benzodioxin ring and a bromine atom but lacks the pyrazole and phenol groups.
Uniqueness
The uniqueness of 2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methylphenol lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-10-2-3-13(17(22)4-10)15-7-16(21-20-15)14-6-12(19)5-11-8-23-9-24-18(11)14/h2-6,16,21-22H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAJTMIMLQOPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(C2)C3=CC(=CC4=C3OCOC4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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